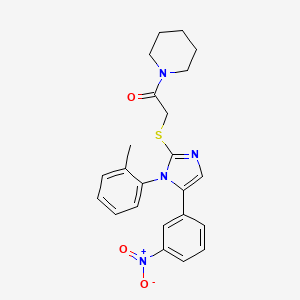

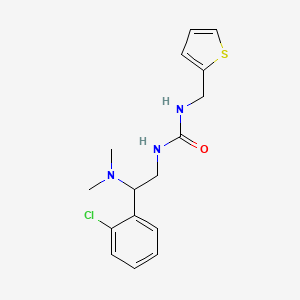

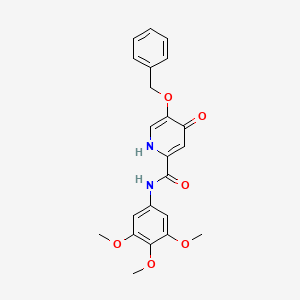

2-氰基-N-(3,5-二甲基苯基)-3-(4-羟基-3-甲氧基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related cyanamide derivatives, such as 4,4′-dimethoxydiphenylcyanamide, has been achieved through the treatment of corresponding diphenylamines with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea. These methods may offer insights into potential synthetic routes for the target compound, showcasing the versatility of cyanamide chemistry in organic synthesis (Robinson, 1954).

Molecular Structure Analysis

The crystal structure of a compound with a somewhat similar backbone, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was characterized by X-ray single-crystal diffraction. This study highlighted the conformational aspects of cyclohexenone rings and intramolecular hydrogen bonding, which could be relevant for understanding the spatial arrangement in 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Shi et al., 2007).

Chemical Reactions and Properties

In the context of chemical reactivity, compounds such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide have been synthesized through reactions between specific amines and naproxen, indicating the type of chemical transformations that could be applicable to the synthesis or functionalization of 2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide (Manolov et al., 2021).

科学研究应用

材料科学和光学性质

对结构相似的3-芳基-2-氰基丙烯酰胺衍生物的研究揭示了由于不同的分子堆积方式而产生的独特光学性质。这些性质包括不同的发光行为和机械荧光效应,表明在材料科学领域可能应用,例如开发用于传感和成像技术的新荧光材料(Qing‐bao Song et al., 2015)。

癌症研究

在癌症研究领域,类似化合物的衍生物已被探索其抗癌潜力。例如,通过分子碘促进的反应合成的1,8-二氧杂环辛烷酮已显示出对各种癌细胞系具有良好的抗增殖性能,表明相关化合物在新抗癌药物的开发中具有潜力(Naveen Mulakayala et al., 2012)。

分子成像

对于分子成像,特别是在前列腺癌成像中,设计并合成了新的碳-11标记的丙酰胺衍生物作为选择性雄激素受体调节剂(SARM)放射配体。这些化合物利用正电子发射断层扫描(PET)成像来靶向雄激素受体,这是前列腺癌诊断和治疗规划中的重要标志(Mingzhang Gao et al., 2011)。

属性

IUPAC Name |

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-6-13(2)8-16(7-12)21-19(23)15(11-20)9-14-4-5-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOZBJRDBVWVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

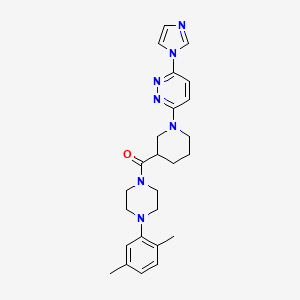

![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)

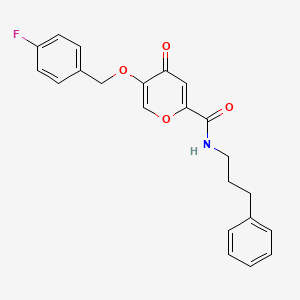

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)